molecular formula C7H4ClFO3 B8206650 2-Chloro-4-fluoro-5-hydroxybenzoic acid CAS No. 91659-15-3

2-Chloro-4-fluoro-5-hydroxybenzoic acid

Cat. No.: B8206650
CAS No.: 91659-15-3
M. Wt: 190.55 g/mol
InChI Key: MAPYQXBFEPNRLV-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-hydroxybenzoic acid is a halogen-substituted benzoic acid derivative with a molecular formula of C₇H₄ClFO₃ and a molecular weight of 204.56 g/mol. The compound features a hydroxyl group at position 5, chlorine at position 2, and fluorine at position 4 on the aromatic ring. These substituents confer unique electronic and steric properties, making it a valuable intermediate in pharmaceuticals, agrochemicals, and materials science. Its synthesis often involves halogenation and hydroxylation steps, as demonstrated in related compounds like 3-chloro-2,4-difluoro-5-hydroxybenzoic acid .

Properties

IUPAC Name

2-chloro-4-fluoro-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClFO3/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2,10H,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAPYQXBFEPNRLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)F)Cl)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901279475
Record name 2-Chloro-4-fluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.55 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91659-15-3
Record name 2-Chloro-4-fluoro-5-hydroxybenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=91659-15-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-4-fluoro-5-hydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901279475
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-hydroxybenzoic acid can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-chloro-4-fluorophenol with carbon dioxide in the presence of a base, followed by acidification to yield the desired product . Another method involves the direct chlorination and fluorination of 5-hydroxybenzoic acid under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical reactors where the aforementioned synthetic routes are optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and the concentration of reagents, are carefully controlled to ensure efficient production .

Mechanism of Action

The mechanism of action of 2-Chloro-4-fluoro-5-hydroxybenzoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The chloro and fluoro substituents enhance its binding affinity and specificity towards these targets, leading to various biological effects. The hydroxy group plays a crucial role in hydrogen bonding and other interactions that stabilize the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

2-Chloro-4-methoxy-5-fluorobenzoic Acid (CAS 1228376-40-6)
  • Molecular Formula : C₈H₆ClFO₃
  • Molecular Weight : 204.58 g/mol
  • Key Differences :
    • Replaces the hydroxyl group at position 5 with a methoxy (-OCH₃) group.
    • Methoxy is electron-donating, reducing acidity compared to the hydroxyl group in the target compound.
    • Increased steric bulk may lower solubility in polar solvents.
  • Applications : Used in drug synthesis for its stability under basic conditions .
5-Chloro-2,4-difluorobenzoic Acid (A230190, CAS 289039-49-2)
  • Molecular Formula : C₇H₃ClF₂O₂
  • Molecular Weight : 206.55 g/mol
  • Key Differences :
    • Fluorine at positions 2 and 4, chlorine at position 5 (vs. chlorine at 2, fluorine at 4 in the target compound).
    • Lacks a hydroxyl group, reducing hydrogen-bonding capacity.
    • Higher electronegativity from adjacent fluorines increases acidity (pKa ~2.1 vs. ~2.5 for the target compound).
  • Applications : Intermediate in herbicides due to enhanced lipophilicity .
2-Amino-4-chloro-5-fluorobenzoic Acid (CAS 1022961-12-1)
  • Molecular Formula: C₇H₅ClFNO₂
  • Molecular Weight : 203.57 g/mol
  • Key Differences: Substitutes hydroxyl with an amino (-NH₂) group at position 5. Amino groups enable participation in coupling reactions (e.g., amide bond formation). Lower acidity (pKa ~4.8) due to the electron-donating amino group.
  • Applications : Precursor in antibiotic synthesis .

Physical and Chemical Properties

Compound Name Molecular Weight (g/mol) pKa Solubility (Water) Key Substituents
2-Chloro-4-fluoro-5-hydroxybenzoic acid 204.56 ~2.5 Moderate -Cl (2), -F (4), -OH (5)
2-Chloro-4-methoxy-5-fluorobenzoic acid 204.58 ~3.2 Low -Cl (2), -F (4), -OCH₃ (5)
5-Chloro-2,4-difluorobenzoic acid 206.55 ~2.1 High -Cl (5), -F (2,4)
2-Amino-4-chloro-5-fluorobenzoic acid 203.57 ~4.8 Moderate -Cl (4), -F (5), -NH₂ (2)

Biological Activity

2-Chloro-4-fluoro-5-hydroxybenzoic acid (CFHBA) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, mechanisms of action, and potential applications in medicine.

Synthesis of this compound

The synthesis of CFHBA typically involves several chemical transformations, including halogenation and hydroxylation processes. The following table summarizes a common synthetic route:

StepReaction TypeReagentsConditions
1Halogenation2-Hydroxybenzoic acid + Cl, F agentsReflux
2NitrationCFHBA + HNO₃Ice bath
3HydrolysisNitrated compound + H₂OAcidic conditions

This multi-step process yields CFHBA with specific substitutions that enhance its biological activity.

Antiviral Properties

Recent studies have highlighted the antiviral efficacy of CFHBA against SARS-CoV-2. In vitro assays demonstrated that CFHBA has an effective concentration (EC50) of approximately 1.00 μM with a cytotoxicity concentration (CC50) of 4.73 μM, indicating a promising therapeutic window for antiviral applications . The mechanism involves modulating autophagy processes in host cells, specifically by down-regulating SKP2 expression and increasing BECN1 levels, which are crucial for viral replication inhibition .

Antimicrobial Activity

CFHBA has also shown potential as an antimicrobial agent. Its derivatives exhibit activity against various bacterial strains, indicating that structural modifications can enhance efficacy. For instance, compounds derived from CFHBA have been evaluated for their inhibitory effects on pathogenic bacteria, showcasing a structure-activity relationship that correlates with the presence of halogen substituents .

Case Studies

  • Antiviral Efficacy : A study conducted on Vero-E6 cells revealed that CFHBA significantly reduced viral loads in treated samples compared to controls. The study utilized Western blot analysis to confirm the modulation of autophagy-related proteins, supporting the compound's role in viral inhibition .
  • Toxicity Assessment : A sub-acute toxicity study was performed on ICR mice to evaluate the safety profile of CFHBA. Mice were administered varying doses (50 mg/kg to 200 mg/kg) over ten days with no observed mortality or significant adverse effects on body weight or organ histology, suggesting good tolerability at these doses .

The biological activity of CFHBA can be attributed to several mechanisms:

  • Modulation of Autophagy : As noted earlier, CFHBA influences key autophagy-related proteins, which are vital in the cellular response to viral infections.
  • Inhibition of Enzymatic Pathways : CFHBA and its derivatives may inhibit specific enzymes involved in bacterial cell wall synthesis, contributing to their antimicrobial properties.

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